molecular formula C8H5N3O2S B11791369 2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid

2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11791369
M. Wt: 207.21 g/mol
InChI Key: BBYJGZLGOWSHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring The thiazole ring consists of sulfur and nitrogen atoms, while the pyrimidine ring contains nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor under specific conditions. For example, the reaction of 2-aminothiazole with a pyrimidine-5-carboxylic acid derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiazol-5-YL)pyrimidine-5-carboxylic acid is unique due to the combination of both thiazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4H,(H,12,13)

InChI Key

BBYJGZLGOWSHKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.